Sandramycin

Description

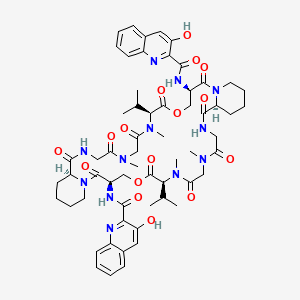

Structure

2D Structure

Properties

Molecular Formula |

C60H76N12O16 |

|---|---|

Molecular Weight |

1221.3 g/mol |

IUPAC Name |

3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |

InChI |

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |

InChI Key |

WXIVYIYCEBUEHL-RTQGILJWSA-N |

SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

Canonical SMILES |

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |

Synonyms |

sandramycin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sandramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandramycin is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide family, which also includes the luzopeptins.[1] Its primary mechanism of action is the bifunctional intercalation into the minor groove of DNA, leading to the inhibition of critical cellular processes and ultimately cell death. This technical guide provides an in-depth exploration of the molecular interactions, experimental validation, and cytotoxic effects of this compound, tailored for a scientific audience. While its profound impact on DNA structure and function is well-documented, direct evidence for its role as a topoisomerase II inhibitor or an inducer of apoptosis remains to be definitively established in the current body of scientific literature.

Molecular Mechanism of Action: DNA Bisintercalation

This compound's cytotoxic activity is rooted in its high-affinity binding to DNA. Structurally, it is a C2-symmetric cyclic decadepsipeptide featuring two 3-hydroxyquinaldic acid chromophores.[2] This unique architecture enables it to act as a bifunctional intercalator, a process where both chromophores insert themselves between DNA base pairs.[3]

The core mechanism can be dissected into the following key events:

-

Minor Groove Binding: The cyclic decadepsipeptide backbone of this compound recognizes and binds to the minor groove of the DNA double helix.[1]

-

Bisintercalation: The two pendant chromophores then intercalate into the DNA, sandwiching two base pairs. This binding event spans across the DNA helix.[1][4]

-

Sequence Selectivity: this compound exhibits a binding preference for regions of DNA rich in alternating adenine (A) and thymine (T) residues.[1][4] Specifically, it favors 5'-AT dinucleotide sequences.[1] This selectivity is attributed to the steric accessibility of the minor groove in A-T rich regions and the potential for hydrogen bond formation between the drug and the DNA.[5]

-

Structural Distortion of DNA: The bisintercalation process induces a significant conformational change in the DNA structure. The interchromophore distance in the bound state is approximately 10.1 Å, indicating a compact conformation of the drug when complexed with DNA.[1][4] This distortion interferes with the binding of DNA-processing enzymes and transcription factors, thereby disrupting essential cellular functions like replication and transcription.

The binding of this compound to DNA is a highly stable interaction, characterized by exceptionally slow dissociation rates (off-rates), which contributes to its potent biological activity.[5]

Quantitative Data

The binding affinity of this compound and its components to DNA has been quantitatively assessed, providing insights into the structure-activity relationship.

| Compound/Component | Binding Target | Binding Affinity (ΔG°) | Citation |

| This compound (Complete Molecule) | DNA | -10.2 kcal/mol | [1][4] |

| Cyclic Decadepsipeptide Core | DNA | -6.0 kcal/mol | [1][4] |

| First Chromophore Addition | DNA | -3.2 kcal/mol (incremental) | [1][4] |

| Second Chromophore Addition | DNA | -1.0 kcal/mol (incremental) | [1][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNase I Footprinting Assay

This technique is employed to determine the specific DNA sequences where this compound binds.

Principle: DNA bound by this compound is protected from cleavage by the endonuclease DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – regions of the gel where no bands are present.

Methodology:

-

Probe Preparation:

-

A DNA fragment of interest (typically 100-200 base pairs) containing potential binding sites is radiolabeled at one 5' end with ³²P-ATP using T4 polynucleotide kinase.

-

The labeled DNA probe is purified by gel electrophoresis and subsequent elution.

-

-

Binding Reaction:

-

The end-labeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂) at room temperature for 30 minutes to allow for binding equilibrium.

-

Control reactions are set up without this compound.

-

-

DNase I Digestion:

-

A freshly diluted solution of DNase I is added to each reaction tube. The concentration of DNase I should be optimized to achieve, on average, one cleavage per DNA strand.

-

The digestion is allowed to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination and Sample Preparation:

-

The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).

-

The DNA is then precipitated with ethanol, washed, and dried.

-

-

Gel Electrophoresis and Autoradiography:

-

The DNA pellets are resuspended in a formamide loading buffer, denatured by heating, and loaded onto a high-resolution denaturing polyacrylamide sequencing gel.

-

After electrophoresis, the gel is dried and exposed to X-ray film to visualize the DNA fragments. The resulting autoradiogram will show a ladder of bands, with gaps corresponding to the this compound binding sites.

-

Surface Plasmon Resonance (SPR) for DNA Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and DNA.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (this compound) in solution flows over a ligand (DNA) immobilized on the chip, the binding event causes a change in mass at the surface, which is detected as a change in the SPR signal.

Methodology:

-

Sensor Chip Preparation:

-

A streptavidin-coated sensor chip is used.

-

A biotinylated DNA oligonucleotide containing the target binding sequence is immobilized on the chip surface by flowing a solution of the oligonucleotide over the chip.

-

-

Binding Analysis:

-

A solution of this compound at various concentrations is injected over the sensor chip surface at a constant flow rate.

-

The association of this compound with the immobilized DNA is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, a running buffer without this compound is flowed over the chip to monitor the dissociation of the complex, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Signaling Pathways and Experimental Workflows

Diagrams

Caption: The core mechanism of action of this compound.

Caption: Workflow for DNase I Footprinting.

Caption: Workflow for Surface Plasmon Resonance.

Unexplored Mechanisms: Topoisomerase II Inhibition and Apoptosis

While the DNA bisintercalation activity of this compound is well-established as its primary mechanism of action, its potential roles in other cellular processes that contribute to its cytotoxicity are less clear.

-

Topoisomerase II Inhibition: Many DNA intercalating agents are known to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. These inhibitors typically function by trapping the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death. However, a comprehensive review of the available scientific literature did not yield direct evidence to classify this compound as a topoisomerase II inhibitor. Further research is required to investigate this potential aspect of its mechanism.

-

Apoptosis Induction: The profound DNA damage and disruption of cellular processes caused by this compound are expected to trigger programmed cell death, or apoptosis. This is a common downstream effect of many cytotoxic anticancer drugs. Nevertheless, specific studies detailing the apoptotic pathways activated by this compound, such as the involvement of caspases or the Bcl-2 family of proteins, are not prominently featured in the reviewed literature. Elucidating the specific apoptotic signaling cascades initiated by this compound would provide a more complete understanding of its cellular effects.

Conclusion

The core mechanism of action of this compound is its high-affinity bisintercalation into the minor groove of DNA, with a preference for A-T rich sequences. This interaction leads to significant distortion of the DNA structure, thereby inhibiting crucial cellular processes and resulting in potent cytotoxicity. While its DNA-binding properties have been well-characterized, further investigation is warranted to explore its potential roles as a topoisomerase II inhibitor and to delineate the specific apoptotic pathways it may induce. A deeper understanding of these aspects will be invaluable for the future development and application of this compound and its analogs in cancer therapy.

References

- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DNase I footprinting [gene.mie-u.ac.jp]

Sandramycin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic first isolated from the bacterium Nocardioides sp. (ATCC 39419).[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes a summary of its physicochemical and biological properties, detailed experimental protocols derived from available literature, and visualizations of its structure and isolation workflow. This compound exhibits significant activity against Gram-positive bacteria and various cancer cell lines, functioning as a DNA bis-intercalator.[2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cancer research.

Introduction

This compound is a member of the quinoxaline family of antibiotics and is structurally characterized as a cyclic decadepsipeptide. A key feature of its structure is the presence of two 3-hydroxyquinaldic acid chromophores appended to the peptide backbone. First reported in 1989, this compound was isolated from the fermentation broth of Nocardioides sp. strain ATCC 39419.[1] Its discovery was a significant addition to the class of cyclic depsipeptide antibiotics with potent antitumor and antibacterial properties.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | |

| Molecular Weight | 1221.3 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | |

| UV max (MeOH) | 242, 322 nm | |

| Optical Rotation | [α]D²⁵ -105° (c 0.1, MeOH) |

Biological Activity

This compound demonstrates potent biological activity against a range of Gram-positive bacteria and various human cancer cell lines. Its mechanism of action is attributed to its ability to act as a DNA bis-intercalator, binding to the minor groove of DNA, primarily at 5'-AT-rich sequences.

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound against several bacterial strains are summarized in Table 2.

Table 2: Antibacterial Activity of this compound (MIC)

| Organism | Strain | MIC (µg/mL) |

| Bacillus subtilis | Rec+ | 0.024 |

| Bacillus subtilis | Rec- | 0.012 |

| Staphylococcus aureus | 209P | 0.012 |

| Staphylococcus aureus | (echinomycin-resistant) | 0.098 |

| Streptococcus faecalis | 0.024 | |

| Escherichia coli | 12.5 | |

| Escherichia coli | (actinomycin-sensitive) | 12.5 |

Antitumor Activity

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 3.

Table 3: Antitumor Activity of this compound (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (nM) |

| L1210 | Leukemia | 0.02 |

| B16 | Melanoma | 0.07 |

| HCT116 | Colon Cancer | 0.8 |

| RPMI-8226 | Multiple Myeloma | 3.8 |

| A431 | Epidermoid Carcinoma | 3.1 |

| RKO | Colon Cancer | 1.3 |

| SU-DHL-6 | B-cell Lymphoma | 5.9 |

| SU-DHL-10 | B-cell Lymphoma | 3.3 |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Nocardioides sp. and the subsequent isolation and purification of this compound, based on available scientific literature.

Fermentation of Nocardioides sp. ATCC 39419

A detailed fermentation protocol from the original discovery paper is not publicly available. However, based on general practices for actinomycete fermentation for antibiotic production, a representative workflow is described below.

4.1.1. Culture and Inoculum Development

-

Strain: Nocardioides sp. ATCC 39419.

-

Inoculum Medium: A suitable seed medium, such as tryptone-yeast extract-glucose broth.

-

Incubation: The culture is grown at 28-30°C for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.

4.1.2. Production Fermentation

-

Production Medium: A complex medium rich in carbon and nitrogen sources is used to support secondary metabolite production. A typical medium might contain glucose, soybean meal, yeast extract, and mineral salts.

-

Fermentation Conditions: The production fermentation is carried out in a stirred-tank fermenter under controlled conditions of temperature (28-30°C), pH (6.5-7.5), and aeration for a period of 5-7 days.

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.[1]

4.2.1. Extraction

-

The whole fermentation broth is harvested.

-

The broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

4.2.2. Purification

The crude extract is subjected to a series of chromatographic steps to purify this compound.

-

Solvent Partition: The crude extract is partitioned between two immiscible solvents (e.g., hexane and methanol/water) to remove nonpolar impurities.

-

Column Chromatography: The partially purified extract is then subjected to column chromatography. While specific details from the original publication are limited, a typical approach would involve:

-

Stationary Phase: Silica gel or a reversed-phase C18 material.

-

Mobile Phase: A gradient of organic solvents, such as a hexane-ethyl acetate or a methanol-water gradient.

-

-

Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to a final purification step, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Caption: Isolation and purification workflow of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical degradation.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) was used to determine the molecular weight of this compound.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy was used to identify the characteristic absorption maxima of the chromophores.

Biosynthesis

The biosynthesis of this compound in Nocardioides sp. is proposed to be carried out by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The biosynthetic gene cluster for this compound has been identified and is thought to direct the assembly of the peptide backbone and the incorporation of the 3-hydroxyquinaldic acid chromophores. A proposed logical relationship in the biosynthesis is depicted below.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a significant natural product with potent antitumor and antibacterial activities. This technical guide has summarized the key information regarding its discovery, isolation, and characterization. The detailed bioactivity data underscores its potential as a lead compound for drug development. Further research into its biosynthesis could open avenues for synthetic biology approaches to produce novel analogs with improved therapeutic properties. While detailed experimental protocols from the initial discovery are not fully accessible, this guide provides a comprehensive overview based on the available scientific literature to aid researchers in the field.

References

- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

Sandramycin as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandramycin is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide family. Its mechanism of action is primarily attributed to its function as a DNA intercalating agent. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative biophysical and cytotoxic properties, and detailed experimental protocols for its study. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

This compound is a natural product isolated from Nocardioides sp.[1]. Structurally, it is a cyclic decadepsipeptide with a two-fold axis of symmetry, featuring two 3-hydroxyquinaldic acid chromophores that are crucial for its biological activity. These planar chromophoric moieties enable this compound to insert between the base pairs of double-stranded DNA, a process known as intercalation[2][3]. This interaction with DNA is the primary basis for its cytotoxic effects against various cancer cell lines. This guide will delve into the specifics of this compound's DNA intercalation, its impact on cellular processes, and the methodologies used to characterize its activity.

Mechanism of Action: DNA Intercalation

This compound functions as a bis-intercalator, meaning both of its planar chromophores can insert into the DNA double helix. This mode of binding induces significant structural distortion of the DNA, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[2][4].

The binding of this compound to DNA is not random; it exhibits a preference for certain DNA sequences. Studies have shown a higher affinity for sequences containing alternating purine-pyrimidine motifs (5'-PuPy)[2]. The intercalation event itself preferentially occurs at 5'-PyPu steps[2]. The stability of the this compound-DNA complex is exceptionally high, characterized by very slow dissociation rates[5].

References

- 1. Inhibition of topoisomerase II α activity and induction of apoptosis in mammalian cells by semi-synthetic andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Antitumor Properties of Sandramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic that exhibits significant cytotoxic and antitumor activity. Its primary mechanism of action involves bifunctional intercalation into the minor groove of DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription. This ultimately triggers programmed cell death (apoptosis) and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the antitumor properties of this compound, detailing its mechanism of action, summarizing its cytotoxic and in vivo efficacy, and outlining key experimental protocols for its investigation.

Introduction

This compound is a natural product isolated from a strain of Nocardioides sp.[1]. It belongs to a class of cyclic decadepsipeptides characterized by a C2-symmetrical structure containing two quinaldic acid chromophores. These structural features are crucial for its biological activity, enabling it to bind with high affinity to DNA[2]. The potent antitumor properties of this compound have made it a subject of interest for the development of novel anticancer therapeutics.

Mechanism of Action: DNA Intercalation

The core of this compound's antitumor activity lies in its ability to function as a DNA intercalator. The planar quinaldic acid chromophores insert between the base pairs of the DNA double helix, while the cyclic peptide backbone resides in the minor groove. This bifunctional intercalation creates a stable drug-DNA complex, effectively distorting the DNA structure and interfering with the binding of DNA-processing enzymes.

This disruption of DNA integrity is a critical stress signal for the cell, initiating downstream signaling cascades that culminate in cell death and the inhibition of proliferation.

DNA Binding Properties

Studies have shown that this compound exhibits a preference for binding to specific DNA sequences, further enhancing its targeted effect. While the precise sequence preference is still under investigation, it is understood that the interaction is non-covalent.

Cellular Consequences of this compound Activity

The formation of this compound-DNA adducts triggers a cascade of cellular responses, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. While the specific signaling pathways for this compound are not fully elucidated in the available literature, the mechanism for many DNA-damaging agents involves the activation of the p53 tumor suppressor protein. Upon sensing DNA damage, p53 can initiate the intrinsic apoptotic pathway.

Hypothesized Apoptotic Pathway for this compound:

Caption: Hypothesized p53-mediated apoptotic pathway induced by this compound.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. DNA damage often triggers checkpoints, particularly at the G2/M transition, to allow time for DNA repair. If the damage is too severe, the cell may be directed towards apoptosis. The specific phase of cell cycle arrest induced by this compound requires further investigation.

Quantitative Antitumor Activity

The antitumor efficacy of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (concentration) | Reference |

| P388 | Murine Leukemia | Data not specified | [1] |

| Various Human Cancer Cell Lines | Multiple | Data requires further research | [2] |

In Vivo Efficacy

This compound has demonstrated in vivo antitumor activity in a murine leukemia P388 model[1]. Specific quantitative data, such as the percentage of treated versus control animal survival (% T/C), are not detailed in the currently available literature and represent an area for further investigation.

Potential for Topoisomerase II Inhibition

Many DNA intercalating agents also function as topoisomerase II inhibitors. These enzymes are critical for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks, a highly lethal form of DNA damage. While plausible, the direct inhibition of topoisomerase II by this compound has not been definitively demonstrated in the reviewed literature and warrants further experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antitumor properties of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

Workflow:

References

The Total Synthesis of Sandramycin and its Analogues: An In-depth Technical Guide

Introduction

Sandramycin is a potent cyclodepsipeptide antitumor antibiotic that was first isolated from the fermentation broth of a Nocardioides species. Its complex structure, featuring a C2-symmetric 32-membered macrolactam core and two 3-hydroxyquinaldic acid chromophores, has made it an attractive and challenging target for total synthesis. This compound exhibits significant cytotoxicity against various cancer cell lines, primarily through its ability to act as a bifunctional DNA intercalator, forming crosslinks within the DNA structure. This mode of action has spurred interest in the synthesis of this compound and its analogues as potential therapeutic agents. This technical guide provides a comprehensive overview of the key total synthesis strategies, detailed experimental protocols for pivotal reactions, and a summary of the biological activities of the synthesized compounds.

Key Synthetic Strategies

Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of this compound and its analogues. These approaches primarily differ in their method of constructing the complex macrocyclic core and introducing the characteristic chromophores. The main strategies that have been reported are:

-

Convergent Solution-Phase Synthesis: This was the pioneering approach to the first total synthesis of (-)-Sandramycin. It relies on the synthesis of a linear pentadepsipeptide precursor, which is then dimerized and subsequently cyclized to form the 32-membered ring. The chromophores are introduced in the later stages of the synthesis.[1]

-

Multicomponent Reaction (MCR) Approach: This strategy utilizes a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to efficiently construct a key linear pentadepsipeptide fragment. This is followed by a [5+5] coupling of the pentapeptide, macrolactamization, and finally, the introduction of the quinaldin chromophores.[2]

-

Solid-Phase Peptide Synthesis (SPPS): Leveraging the efficiency of solid-phase synthesis, this approach allows for the rapid assembly of the linear decadepsipeptide precursor on a resin support. Key features include an on-resin ester formation and a [5+5] peptide coupling, which also facilitates the preparation of desymmetrized analogues.

-

Cyclodimerization via Mitsunobu Reaction: A concise and efficient strategy that involves the cyclodimerization of a precursor pentapeptide using the Mitsunobu reaction. This method is noted for avoiding epimerization at the C-terminus, a common challenge in peptide couplings.

Data Presentation

Cytotoxicity of this compound and its Analogues

The cytotoxic activities of this compound and several of its synthesized analogues have been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), are summarized in the table below.

| Compound | HCT116 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | HL60 (Leukemia) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) |

| This compound | 3.3 | 12 | 3.4 | 5.2 |

| Dihydroxy Analogue | 130 | 380 | 120 | 200 |

| Diacetoxy Analogue | 32 | 110 | 33 | 55 |

Data extracted from the supporting information of "Total Synthesis of this compound and Its Analogues via a Multicomponent Assemblage" published in Organic Letters.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the total synthesis of this compound.

Protocol 1: Synthesis of the Linear Pentadepsipeptide via Multicomponent Reaction

This protocol describes the key Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to form the pentadepsipeptide backbone.

Materials:

-

Azido-dipeptide

-

Triphenylphosphine (PPh3)

-

Aldehyde component

-

Isocyanide component

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the azido-dipeptide (1.0 equiv) in anhydrous DCM at 0 °C under an argon atmosphere, add triphenylphosphine (1.1 equiv).

-

Stir the reaction mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to -78 °C and add the aldehyde component (1.2 equiv).

-

Stir the mixture for 30 minutes, then add the isocyanide component (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired linear pentadepsipeptide.

Protocol 2: Solid-Phase Synthesis of the Linear Decadepsipeptide

This protocol outlines the on-resin synthesis of the this compound backbone.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-L-Pip-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Amino acid sequence

-

Trifluoroacetic acid (TFA)

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Add a solution of Fmoc-L-Pip-OH (2.0 equiv) and DIPEA (4.0 equiv) in DCM to the resin and shake for 2 hours.

-

Cap any unreacted sites with methanol for 30 minutes.

-

Wash the resin with DCM and DMF.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF.

-

Couple the subsequent Fmoc-protected amino acids using HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMF for 2 hours.

-

Repeat the deprotection and coupling steps for the entire peptide sequence.

-

For the ester linkage, couple the corresponding carboxylic acid using DIC/DMAP.

-

Cleave the completed peptide from the resin using a mixture of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude linear decadepsipeptide.

-

Purify by reverse-phase HPLC.

Mandatory Visualizations

Caption: Multicomponent Reaction (MCR) approach to this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) of this compound.

Caption: Cyclodimerization approach to this compound.

References

Unraveling the Intricate Depsipeptide Architecture of Sandramycin: A Technical Guide

For Immediate Release

Wallingford, CT – December 13, 2025 – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive understanding of the depsipeptide structure of Sandramycin, a potent antitumor antibiotic. This document details the molecule's complex architecture, the experimental methodologies used for its elucidation, and its interaction with DNA, providing a critical resource for the advancement of novel therapeutic agents.

This compound, a natural product isolated from Nocardioides sp., is a C2-symmetric cyclic decadepsipeptide. Its unique structure, featuring two appended 3-hydroxyquinaldic acid chromophores, is central to its biological activity. The molecule's intricate arrangement of amino and hydroxy acids has been elucidated through a combination of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography of its precursors.

Core Depsipeptide Structure

The macrocyclic core of this compound is a 32-membered ring composed of ten alternating amino and α-hydroxy acid residues. This cyclic structure possesses a two-fold axis of symmetry, a key feature that influences its binding to DNA. The depsipeptide nature arises from the presence of ester linkages in addition to the amide bonds that characterize peptides. The constituent residues of the core have been identified through extensive spectroscopic analysis and chiral chromatography of its acid hydrolysate.

The total synthesis of this compound has been successfully achieved by multiple research groups, confirming the connectivity and stereochemistry of the constituent residues. These synthetic endeavors have been instrumental in verifying the proposed structure and have paved the way for the creation of analogues with potentially improved therapeutic properties.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms and bonds in this compound has been inferred from a combination of spectroscopic data. While a crystal structure of the intact natural product is not publicly available, data from synthetic precursors and NMR studies of the this compound-DNA complex provide valuable insights into its conformation.

Table 1: Key Spectroscopic Data for this compound and its Precursors

| Parameter | Value | Method | Reference |

| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | Mass Spectrometry | [1] |

| Molecular Weight | 1221.3 g/mol | Mass Spectrometry | [1] |

| ¹H NMR (Selected Signals) | See detailed assignments in referenced literature | NMR Spectroscopy | Boger et al., JACS 1996 |

| ¹³C NMR (Selected Signals) | See detailed assignments in referenced literature | NMR Spectroscopy | Boger et al., JACS 1996 |

| FAB-MS (m/z) | [M+H]⁺, [M+Na]⁺, etc. | Mass Spectrometry | [2] |

Note: Detailed NMR chemical shifts and coupling constants are available in the supporting information of the cited literature.

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure relied on a suite of advanced analytical techniques. Below are detailed methodologies representative of those employed in its characterization.

Isolation and Purification

This compound is typically isolated from the cultured broth of Nocardioides sp. through a multi-step process.[1]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

-

Fermentation: Nocardioides sp. is cultured in a suitable medium to produce this compound.

-

Solvent Partition: The fermentation broth is subjected to solvent extraction to separate the crude antibiotic mixture.

-

Column Chromatography: The crude extract is then purified using column chromatography, often with silica gel or other suitable stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using reversed-phase HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present and their chemical environments.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure.

-

-

Data Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling constants to each atom and to piece together the overall structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.

-

Ionization: A soft ionization technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to generate molecular ions of this compound with minimal fragmentation.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions and any fragment ions are determined using a mass analyzer.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is employed to induce fragmentation of the molecular ion and analyze the resulting fragments. This provides valuable information about the sequence of amino and hydroxy acids in the depsipeptide chain.

Mechanism of Action: DNA Bisintercalation and Signaling

This compound exerts its potent antitumor activity by binding to the minor groove of double-stranded DNA.[3] Its C2-symmetric structure allows for the two 3-hydroxyquinaldic acid chromophores to bisintercalate, meaning they insert themselves between adjacent base pairs of the DNA double helix. This interaction distorts the DNA structure and inhibits crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death.

The binding of this compound to DNA is a DNA damage event that triggers the cellular DNA Damage Response (DDR) pathway. While the specific signaling cascade initiated by this compound is an area of ongoing research, it is known that DNA bisintercalators can activate key sensor proteins of the DDR.

Proposed DNA Damage Response Pathway Activated by this compound

Caption: A proposed signaling pathway illustrating the cellular response to this compound-induced DNA damage.

This simplified diagram depicts a plausible cascade where this compound-induced DNA damage is recognized by sensor kinases like ATM and ATR. These, in turn, activate downstream transducer kinases (CHK1/CHK2) and effector proteins like p53, leading to critical cellular outcomes such as cell cycle arrest, apoptosis (programmed cell death), and the initiation of DNA repair mechanisms. The ultimate fate of the cell depends on the extent of the damage and the cell's ability to repair it.

This technical guide provides a foundational understanding of the depsipeptide structure of this compound, offering valuable insights for researchers working on the development of novel anticancer therapies. The detailed methodologies and structural data presented herein are intended to facilitate further investigation into this promising class of natural products.

References

- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Sandramycin's Role in Inhibiting DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic that exerts its cytotoxic effects primarily through the inhibition of DNA replication. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's activity. It details its mode of DNA binding, its effects on key enzymes involved in DNA replication, and the cellular consequences of its action. This guide consolidates quantitative data on its bioactivity, provides detailed experimental protocols for its study, and visualizes its mechanism of action and downstream effects through signaling and workflow diagrams.

Introduction

This compound is a natural product isolated from Nocardioides sp. and is characterized by a C2-symmetric cyclic decadepsipeptide core with two appended 3-hydroxyquinaldic acid chromophores.[1] Its potent antitumor activity stems from its ability to act as a bifunctional DNA intercalator, strongly binding to the minor groove of DNA and consequently disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] This guide will delve into the core mechanisms of this compound's action, providing researchers with the necessary information to understand and further investigate its therapeutic potential.

Mechanism of Action: DNA Intercalation and Replication Inhibition

The primary mechanism by which this compound inhibits DNA replication is through high-affinity binding to the DNA double helix. This interaction is characterized by the following key features:

-

Bisintercalation: The two planar quinoline chromophores of this compound insert themselves between DNA base pairs, a process known as bisintercalation. This dual intercalation significantly stabilizes the drug-DNA complex.

-

Minor Groove Binding: The cyclic peptide backbone of this compound resides within the minor groove of the DNA.

-

Sequence Selectivity: this compound exhibits a binding preference for alternating purine-pyrimidine sequences, particularly those rich in adenine and thymine (A-T).[3] DNase I footprinting has revealed a preference for 5'-AT dinucleotide sequences, often preceded by a 5'-C (i.e., 5'-CAT).

This high-affinity binding distorts the DNA helical structure, creating a physical impediment to the progression of the DNA replication machinery. The presence of the this compound-DNA adduct is thought to stall the replication fork, preventing the unwinding of DNA and the synthesis of new DNA strands.

Visualization of the Proposed DNA Intercalation Mechanism

Caption: this compound bisintercalation and minor groove binding to DNA.

Quantitative Analysis of this compound's Bioactivity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its DNA binding affinity and cytotoxic activity against a range of cancer cell lines.

Table 1: DNA Binding Affinity of this compound

| DNA Sequence | Binding Constant (Ka) | Technique | Reference |

| Calf Thymus DNA | High Affinity | Fluorescence Quenching | [2] |

| 5'-d(GCATGC)2 | High Affinity | Surface Plasmon Resonance | [3] |

| 5'-d(GCGCGC)2 | High Affinity | Surface Plasmon Resonance | [3] |

| 5'-d(GCTAGC)2 | High Affinity | Surface Plasmon Resonance | [3] |

| 5'-d(GCCGGC)2 | High Affinity | Surface Plasmon Resonance | [3] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound and its Analogs

| Cell Line | Compound | IC50 | Reference |

| Leukemia P388 (in vivo) | This compound | Moderately Active | [1] |

| Various Leukemia Cell Lines | This compound Analog (lacking phenol) | 4-10x less potent than this compound | [2] |

| Melanomas, Carcinomas, Adenocarcinomas | This compound Analog (lacking phenol) | 1 pM - 10 nM | [2] |

Inhibition of Topoisomerase II

While direct intercalation is the primary mechanism of DNA replication inhibition, many DNA intercalating agents also interfere with the function of topoisomerases. Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and catenanes, which arise during replication. By stabilizing the DNA-topoisomerase II cleavage complex, intercalators can lead to the accumulation of double-strand breaks. Although specific studies on this compound's effect on topoisomerase II are not extensively detailed in the public literature, its intercalating nature strongly suggests it may also act as a topoisomerase II poison.

Cellular Consequences of this compound Action

The binding of this compound to DNA and the subsequent inhibition of DNA replication trigger a cascade of cellular events, ultimately leading to cell death.

DNA Damage Response and Cell Cycle Arrest

The stalled replication forks and potential topoisomerase II poisoning caused by this compound are recognized by the cell as DNA damage. This activates the DNA Damage Response (DDR) pathway.

References

Methodological & Application

Sandramycin: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandramycin is a potent antitumor antibiotic belonging to the cyclic depsipeptide class of molecules.[1] Its mechanism of action is primarily attributed to its function as a DNA intercalating agent, where it inserts itself between the base pairs of DNA, leading to structural changes that disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[2][3][4] This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Mechanism of Action: DNA Intercalation and Apoptosis Induction

This compound exerts its cytotoxic effects by binding to DNA through intercalation, with a preference for specific DNA sequences.[2] This interaction with DNA is a critical first step that triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis. The disruption of DNA integrity can also lead to the inhibition of essential enzymes like topoisomerase II, which is crucial for DNA replication and repair.[5][6][7] The subsequent activation of apoptotic pathways involves a complex interplay of signaling molecules, including caspases and members of the Bcl-2 family.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound and Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 | Reference |

| This compound | Leukemia | Hematopoietic | 4-10x less potent than Analog 4 | [2] |

| Analog 4 | Melanoma | Skin | 1 pM - 10 nM | [2] |

| Analog 4 | Carcinoma | Epithelial | 1 pM - 10 nM | [2] |

| Analog 4 | Adenocarcinoma | Glandular | 1 pM - 10 nM | [2] |

Note: Analog 4 lacks the this compound chromophore phenol.[2]

Table 2: Illustrative Data on Apoptosis Induction by this compound

| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Melanoma A375 | Vehicle Control | - | 5.2 ± 1.5 |

| Melanoma A375 | This compound | 1 | 25.8 ± 3.2 |

| Melanoma A375 | This compound | 10 | 68.4 ± 5.1 |

| Breast Cancer MDA-MB-231 | Vehicle Control | - | 4.7 ± 1.1 |

| Breast Cancer MDA-MB-231 | This compound | 10 | 35.1 ± 4.5 |

| Breast Cancer MDA-MB-231 | This compound | 100 | 75.9 ± 6.3 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on the known mechanism of action of DNA intercalating agents. Specific experimental data for this compound is not currently available in the public domain.

Table 3: Illustrative Data on Cell Cycle Arrest Induced by this compound

| Cell Line | Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Melanoma A375 | Vehicle Control | - | 55.3 ± 4.1 | 28.9 ± 3.5 | 15.8 ± 2.7 |

| Melanoma A375 | This compound | 1 | 50.1 ± 3.8 | 25.4 ± 3.1 | 24.5 ± 3.3 |

| Melanoma A375 | This compound | 10 | 42.7 ± 3.5 | 18.2 ± 2.9 | 39.1 ± 4.0 |

| Breast Cancer MDA-MB-231 | Vehicle Control | - | 60.2 ± 5.2 | 25.1 ± 3.9 | 14.7 ± 2.5 |

| Breast Cancer MDA-MB-231 | This compound | 10 | 54.8 ± 4.7 | 20.5 ± 3.3 | 24.7 ± 3.8 |

| Breast Cancer MDA-MB-231 | This compound | 100 | 45.3 ± 4.1 | 15.9 ± 2.8 | 38.8 ± 4.2 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on the known effects of DNA intercalating agents on the cell cycle. Specific experimental data for this compound is not currently available in the public domain.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells upon this compound treatment.

Experimental Workflow

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Methodology

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Methodology

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the in vitro investigation of this compound. By employing these methodologies, researchers can effectively characterize the cytotoxic and mechanistic properties of this promising antitumor agent. The provided data tables and signaling pathway diagrams offer a framework for organizing and interpreting experimental results. Further investigation into the specific molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this compound.

References

- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Characterizing the DNA Binding of Sandramycin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sandramycin is a potent cyclic depsipeptide antitumor antibiotic originally isolated from a Nocardioides sp.[1]. Its biological activity stems from its function as a high-affinity, bifunctional DNA intercalator[2][3]. By inserting its planar chromophores between DNA base pairs, this compound can induce structural distortions, inhibit DNA replication and transcription, and ultimately trigger cell death pathways. Understanding the thermodynamics, kinetics, and sequence selectivity of this interaction is crucial for the development of this compound-based therapeutics. This document provides a detailed overview of several biophysical methods to quantitatively and qualitatively assess the binding of this compound to DNA.

Biophysical Techniques for a this compound-DNA Binding Assay

A comprehensive analysis of this compound's interaction with DNA involves multiple techniques, each providing unique insights into the binding event. Key methods include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and Isothermal Titration Calorimetry. These techniques are invaluable for determining binding affinity, mode, stoichiometry, and conformational changes.[4][5]

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: This technique measures the absorption of light by a sample. When this compound intercalates into the DNA double helix, the electronic environment of its chromophore is altered, leading to changes in its UV-Vis absorption spectrum. Typically, this interaction results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) to longer wavelengths.[6][7] These spectral changes can be monitored to determine the binding constant (K_b).

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using its known molar extinction coefficient.

-

Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) or a specific oligonucleotide sequence in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm (A260).

-

Ensure the purity of the DNA by checking the A260/A280 ratio (should be ~1.8-1.9).

-

-

Titration:

-

Set up a series of experiments in a 1 cm path length quartz cuvette.

-

Keep the concentration of this compound constant (e.g., 20 µM).

-

Incrementally add increasing concentrations of the DNA stock solution to the cuvette.[8]

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum (e.g., from 300 nm to 600 nm) after each DNA addition.

-

Use a reference cuvette containing the corresponding buffer and DNA concentration to correct for DNA absorbance.

-

-

Data Analysis:

-

Plot the absorbance of this compound at its λ_max as a function of DNA concentration.

-

Calculate the intrinsic binding constant (K_b) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

-

Fluorescence Spectroscopy (Intercalator Displacement Assay)

Principle: This is a competitive binding assay that is highly sensitive for detecting DNA intercalation.[9][10] It utilizes a fluorescent probe, such as Ethidium Bromide (EtBr), which exhibits a significant increase in fluorescence upon intercalating into DNA. When this compound is added, it competes with EtBr for the intercalation sites. The displacement of EtBr from the DNA results in a measurable decrease (quenching) of its fluorescence intensity.[11][12]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare solutions of this compound, DNA (e.g., ct-DNA), and Ethidium Bromide in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

-

Assay Setup:

-

In a fluorescence cuvette, prepare a solution containing a fixed concentration of DNA and EtBr (e.g., 20 µM DNA and 2 µM EtBr).

-

Allow the solution to incubate for 10 minutes to ensure complete EtBr-DNA binding.

-

-

Titration:

-

Record the initial fluorescence emission spectrum of the EtBr-DNA complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).

-

Add small aliquots of the this compound stock solution to the cuvette, mixing and equilibrating after each addition.

-

-

Data Acquisition:

-

Measure the fluorescence emission spectrum after each addition of this compound.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (~600 nm) against the concentration of this compound.

-

Calculate the concentration of this compound that causes a 50% reduction in fluorescence (IC50).

-

Determine the binding constant (K) for this compound using the equation: K_this compound = (K_EtBr * [EtBr]) / IC50, where K_EtBr is the known binding constant of EtBr.

-

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light and is extremely sensitive to the chiral structure of molecules like DNA.[13][14] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Upon intercalation by a ligand like this compound, the DNA structure is perturbed (e.g., unwinding, lengthening), leading to changes in the intrinsic DNA CD signal.[15][16] This technique can help confirm the intercalative binding mode.[17]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare solutions of this compound and DNA in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2) to minimize interference.

-

-

Titration:

-

Place a fixed concentration of DNA (e.g., 50 µM) in a CD-spectrometry cuvette (typically 1 mm path length).

-

Add increasing molar ratios of this compound (e.g., 0.1, 0.2, 0.5, 1.0, etc., relative to DNA base pairs).

-

-

Data Acquisition:

-

Scan the CD spectrum from approximately 220 nm to 320 nm after each addition of this compound.

-

A corresponding blank (buffer and this compound) should be subtracted from each spectrum.

-

-

Data Analysis:

-

Observe the changes in the positive and negative bands of the DNA CD spectrum. An increase in the intensity of the positive band and a decrease in the negative band are often indicative of intercalation and stabilization of the B-form helix.

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[18][19] This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[20][21] It is a label-free method performed in solution.[]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare precisely concentrated solutions of this compound and DNA in the same buffer batch to avoid heat of dilution artifacts. The buffer should have a low ionization enthalpy (e.g., phosphate or HEPES).

-

Degas all solutions thoroughly before use.

-

-

Instrument Setup:

-

Load the DNA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Inject small, precise volumes of the this compound solution into the DNA solution at timed intervals.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.

-

Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of this compound to DNA.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (K_a, ΔH, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Summary of this compound-DNA Binding Parameters

| Biophysical Method | Parameter Measured | Typical Value (Hypothetical) | Interpretation |

| UV-Vis Spectroscopy | Binding Constant (K_b) | 1.5 x 10⁶ M⁻¹ | High-affinity binding to ct-DNA. |

| Spectral Shift (Δλ) | +15 nm (Bathochromic) | Indicates intercalation and alteration of the chromophore's electronic environment. | |

| Fluorescence Displacement | IC50 | 5 µM | Concentration needed to displace 50% of bound Ethidium Bromide. |

| Binding Constant (K) | 1.2 x 10⁶ M⁻¹ | Affinity constant, corroborates UV-Vis data. | |

| Circular Dichroism | Change in Molar Ellipticity (Δε) at 275 nm | +2500 M⁻¹cm⁻¹ | Indicates stabilization and potential unwinding of the DNA helix upon binding. |

| Isothermal Titration Calorimetry | Association Constant (K_a) | 1.8 x 10⁶ M⁻¹ | Direct measurement of high binding affinity. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Binding is an enthalpically driven, exothermic process. | |

| Entropy Change (ΔS) | +1.2 cal/mol·K | Small positive entropy change, suggesting some disordering (e.g., solvent release). | |

| Stoichiometry (n) | 0.25 (Drug/Base Pair) | One this compound molecule binds per ~4 base pairs. |

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.

Caption: General experimental workflow for a this compound-DNA titration assay.

Caption: Mechanism of this compound intercalation into the DNA double helix.

Caption: Signaling pathway initiated by this compound-DNA binding leading to apoptosis.

References

- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. worldscientific.com [worldscientific.com]

- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]

- 9. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. scienceopen.com [scienceopen.com]

- 15. Circular and linear dichroism of drug-DNA systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]

- 17. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 19. Khan Academy [khanacademy.org]

- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols for Sandramycin Cytotoxicity Assays in Cancer Cell Lines

For Research Use Only.

Introduction

Sandramycin is a potent antitumor antibiotic belonging to the cyclic depsipeptide class, originally isolated from a Nocardioides species.[1] Its mechanism of action involves the intercalation into DNA, a process that disrupts the normal helical structure of the DNA and interferes with essential cellular processes like replication and transcription. This activity is often associated with the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication. By stabilizing the topoisomerase II-DNA cleavage complex, this compound can induce DNA strand breaks, ultimately leading to programmed cell death (apoptosis). These cytotoxic properties make this compound a compound of significant interest in cancer research and drug development.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.

Data Presentation

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

| Cell Line | Cancer Type | Tissue of Origin | IC50 (nM) |

| L1210 | Lymphocytic Leukemia | Mouse Ascites | 0.02 |

| B16 | Melanoma | Mouse Skin | 0.07 |

| HCT116 | Colorectal Carcinoma | Human Colon | 0.8 |

| RKO | Colorectal Carcinoma | Human Colon | 1.3 |

| A431 | Epidermoid Carcinoma | Human Skin | 3.1 |

| SU-DHL-10 | B-cell Lymphoma | Human Lymph Node | 3.3 |

| RPMI-8226 | Multiple Myeloma | Human Peripheral Blood | 3.8 |

| SU-DHL-6 | B-cell Lymphoma | Human Peritoneal Effusion | 5.9 |

Signaling Pathway of this compound

The proposed cytotoxic mechanism of this compound is initiated by its intercalation into the DNA double helix. This binding event is thought to interfere with the function of Topoisomerase II, an enzyme responsible for resolving DNA supercoiling during replication. By trapping the enzyme-DNA complex, this compound leads to the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, activating downstream signaling cascades that converge on the execution of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell.

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a sensitive and reliable colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., HCT116, A431)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Based on the known IC50 values, a starting range of 0.01 nM to 100 nM is recommended.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for 48 to 72 hours in a humidified incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow

The following diagram illustrates the key steps of the this compound cytotoxicity assay using the MTT method.

Caption: Experimental workflow for the this compound cytotoxicity assay.

References

Unveiling the Intricacies of Drug-DNA Recognition: A Guide to Studying Sandramycin-DNA Interactions using Fluorescence Quenching

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sandramycin, a potent cyclic depsipeptide antibiotic, exerts its biological activity through its interaction with DNA.[1][2][3] Understanding the molecular details of this interaction is paramount for the development of novel therapeutics. Fluorescence quenching is a powerful and sensitive technique to elucidate the binding mechanisms, affinity, and dynamics of small molecules like this compound with DNA.[4][5] This document provides detailed application notes and experimental protocols for studying the this compound-DNA interaction using fluorescence quenching methodologies.

This compound acts as a bifunctional DNA intercalator, meaning it inserts a part of its structure, the chromophore, between the base pairs of the DNA double helix.[1] This interaction is sequence-selective, with a noted preference for 5'-PuPy (purine-pyrimidine) steps.[6][7] The binding is characterized by a high affinity and remarkable temporal stability, primarily due to exceptionally slow off-rates.[6]

Principle of Fluorescence Quenching in DNA Binding Studies